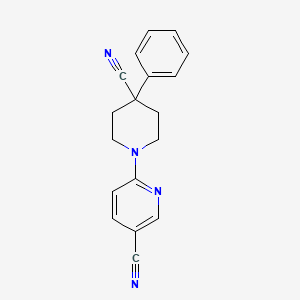![molecular formula C13H9F4N3O B12246758 3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12246758.png)
3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a urea linkage connecting it to a phenyl ring substituted with a trifluoromethyl group. The presence of fluorine atoms and the trifluoromethyl group imparts significant chemical stability and reactivity, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 5-fluoro-2-aminopyridine with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at temperatures ranging from room temperature to reflux conditions. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways, particularly those involving fluorinated compounds.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its activity against specific biological targets.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethylphenyl motif and is used extensively in promoting organic transformations.
5-Trifluoromethyl-2-aminopyrimidine derivatives: These compounds are potent dual inhibitors of FLT3 and CHK1, showcasing the versatility of trifluoromethyl-substituted compounds.
Uniqueness
3-(5-Fluoropyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]urea stands out due to its specific combination of a fluoropyridine and a trifluoromethylphenyl group linked by a urea moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C13H9F4N3O |
|---|---|
Molecular Weight |
299.22 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H9F4N3O/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21) |
InChI Key |
YEDOAKPYZGJJEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methoxyphenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine](/img/structure/B12246675.png)
![4-[(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)sulfonyl]morpholine](/img/structure/B12246680.png)
![1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-phenylbutan-1-one](/img/structure/B12246691.png)
![3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12246692.png)
![4-Ethyl-5-fluoro-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12246714.png)
![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-9-(2-methoxyethyl)-9H-purine](/img/structure/B12246730.png)
![2-cyclopropyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12246746.png)
![[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]urea](/img/structure/B12246749.png)

![3-(3-Fluorophenyl)-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12246751.png)
![4,5-Dimethyl-6-{[2-(pyrrolidine-1-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12246753.png)
![4-({[6-Methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12246756.png)
![9-cyclopropyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}-9H-purine](/img/structure/B12246759.png)
![3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine](/img/structure/B12246765.png)
